molecular formula Pa B1221700 Protactinium-230 CAS No. 15766-10-6

Protactinium-230

Cat. No.: B1221700
CAS No.: 15766-10-6
M. Wt: 230.03454 g/mol
InChI Key: XLROVYAPLOFLNU-BJUDXGSMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Protactinium-230 (Pa-230) is a radioactive isotope with a half-life of 17.4 days . Its primary research value lies in its decay to Uranium-230 (U-230), a radionuclide of significant interest for the development of Targeted Alpha Therapy (TAT) cancer treatments . In this application, the short-range, high-energy alpha particles emitted by U-230 can be delivered directly to cancer cells, minimizing damage to surrounding healthy tissue. The separation of no-carrier-added Pa-230 from proton-irradiated thorium targets is achieved using advanced column chromatographic methods, such as sulfur-based extraction resins, which yield the isotope with high radiochemical purity (>99.5%) and recovery rates exceeding 90% . This high purity is critical for reliable research outcomes. Beyond its role as a generator for U-230, Pa-230 itself is valuable for fundamental research in nuclear chemistry, particularly in studies of heavy element speciation and separation science . Due to its radioactivity, this compound must be handled with appropriate safety protocols in a controlled laboratory environment. This product is supplied For Research Use Only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

15766-10-6

Molecular Formula

Pa

Molecular Weight

230.03454 g/mol

IUPAC Name

protactinium-230

InChI

InChI=1S/Pa/i1-1

InChI Key

XLROVYAPLOFLNU-BJUDXGSMSA-N

SMILES

[Pa]

Isomeric SMILES

[230Pa]

Canonical SMILES

[Pa]

Synonyms

230Pa radioisotope
Pa-230 radioisotope
Protactinium-230

Origin of Product

United States

Nuclear Structure and Decay Systematics of Protactinium 230

Radioactive Decay Modes and Branching Ratios of Protactinium-230

This compound undergoes radioactive decay through several modes, primarily beta-plus (β⁺) decay, beta-minus (β⁻) decay, and alpha (α) decay. The relative probabilities, or branching ratios, for these decay modes determine the yield of the respective daughter products.

Beta-Minus Decay Pathway to Uranium-230

A portion of this compound nuclei decay via beta-minus (β⁻) emission. In this process, a neutron within the nucleus is converted into a proton, an electron (the beta particle), and an electron antineutrino. This transformation increases the atomic number by one, resulting in the formation of Uranium-230 (²³⁰U). This decay pathway occurs with a branching ratio of approximately 8.4% periodictable.com. The energy released in this specific decay transition is approximately 559.8 keV periodictable.com. Uranium-230 is itself a radionuclide of interest, particularly for targeted alpha therapy applications researchgate.netlanl.govnih.gov.

Electron Capture/Beta-Plus Decay Pathway to Thorium-230

The dominant decay mode for this compound involves beta-plus (β⁺) decay, also known as positron emission, or electron capture (EC) wikipedia.orgwikipedia.orgwikiwand.com. In beta-plus decay, a proton is converted into a neutron, a positron, and an electron neutrino. This process decreases the atomic number by one, leading to the formation of Thorium-230 (²³⁰Th) periodictable.comwikipedia.orgwikipedia.org. This decay pathway accounts for the majority of this compound disintegrations, with a branching ratio of approximately 91.6% for beta-plus decay periodictable.com. The energy associated with this beta-plus decay transition is approximately 288.33 keV periodictable.com.

Alpha Decay Pathway to Actinium-226

A very rare decay mode for this compound is alpha (α) decay periodictable.comwikipedia.org. In alpha decay, the nucleus emits an alpha particle, which consists of two protons and two neutrons (a helium-4 nucleus). This reduces the atomic number by two and the mass number by four, resulting in the formation of Actinium-226 (²²⁶Ac) periodictable.comwikipedia.org. This alpha decay pathway has a significantly low branching ratio of approximately 0.0032% periodictable.commirdsoft.org. The energy released during this alpha decay is approximately 5.439 MeV periodictable.com.

Table 1: Radioactive Decay Modes of this compound

Decay Mode Daughter Isotope Branching Ratio Decay Energy (MeV)
Beta-Plus (β⁺) Decay Thorium-230 91.6% 0.288
Beta-Minus (β⁻) Decay Uranium-230 8.4% 0.560

Note: Decay energies are rounded for clarity in the table.

Energetic Characteristics of this compound Nuclear Decay

The nuclear decay of this compound is associated with the emission of various particles and photons, each carrying specific energies. These energetic characteristics are crucial for understanding the radiation emitted and its potential applications or interactions.

Mean Alpha, Electron, and Photon Energies

This compound decay events result in the emission of alpha particles, beta particles (electrons and positrons), and photons (gamma rays and X-rays). The mean energies associated with these emissions provide a summary of the radiation spectrum. The mean energy for alpha particles emitted during the decay of this compound is reported as approximately 0.0001 MeV mirdsoft.org. The mean energy for electrons (beta particles) is approximately 0.06679 MeV mirdsoft.org. The mean energy of photons, which can include gamma rays and internal conversion electrons, is approximately 0.67077 MeV mirdsoft.org.

Decay Energy Considerations

The total energy released in a nuclear decay, known as the Q-value, is distributed among the emitted particles and the recoil of the daughter nucleus. For this compound, the energy released varies depending on the specific decay pathway:

Beta-Plus (β⁺) Decay to Thorium-230: The decay energy for this pathway is approximately 288.33 keV periodictable.com.

Beta-Minus (β⁻) Decay to Uranium-230: The decay energy for this pathway is approximately 559.8 keV periodictable.com.

Alpha (α) Decay to Actinium-226: The decay energy for this pathway is approximately 5.439 MeV periodictable.com.

Table 2: Mean Radiations Energies from this compound Decay

Radiation Type Mean Energy (MeV)
Alpha (α) 0.0001
Electron (β) 0.06679

Note: The mean alpha energy reported is significantly lower than the primary alpha decay energy, likely representing a weighted average across various low-energy alpha transitions or other contributing factors.

Nuclear Half-Life and Decay Constant Determination for this compound

This compound is an unstable nuclide that undergoes radioactive decay. Its primary decay modes are electron capture (EC) or positron emission (β⁺) to Thorium-230 (²³⁰Th) and beta-minus (β⁻) decay to Uranium-230 (²³⁰U). A very rare alpha (α) decay branch also leads to Actinium-226 (²²⁶Ac).

The established half-life for this compound is approximately 17.4 days chemlin.orgwikipedia.orgwikipedia.orgresearchgate.netisotopes.govresearchgate.netiaea.orgnih.gov. This value is derived from experimental measurements and has been refined over time. The decay constant (λ), which represents the probability of decay per unit time, is calculated from the half-life and is approximately 4.6107 × 10⁻⁷ s⁻¹ chemlin.orgmirdsoft.org.

The branching ratios for its decay modes are as follows:

Electron Capture (EC) / Positron Emission (β⁺) to ²³⁰Th: approximately 91.6% mirdsoft.org, with a decay energy of about 1.310 MeV kaeri.re.kr.

Beta-minus (β⁻) decay to ²³⁰U: approximately 7.8% chemlin.orgresearchgate.net, with a decay energy of about 0.563 MeV kaeri.re.kr.

Alpha (α) decay to ²²⁶Ac: approximately 0.0032% chemlin.orgmirdsoft.org, with a decay energy of about 5.439 MeV chemlin.orgkaeri.re.kr.

Table 1: Half-life and Decay Characteristics of this compound

PropertyValueNotes
Half-life (T½)17.4 days chemlin.orgwikipedia.orgwikipedia.orgresearchgate.netisotopes.govresearchgate.netiaea.orgnih.gov
Decay Constant (λ)4.6107 × 10⁻⁷ s⁻¹ chemlin.orgmirdsoft.org
Primary Decay ModesEC/β⁺ to ²³⁰Th, β⁻ to ²³⁰U, α to ²²⁶Ac chemlin.orgresearchgate.netmirdsoft.orgkaeri.re.kr
Branching Ratio (EC/β⁺)91.6%to ²³⁰Th mirdsoft.org
Decay Energy (EC/β⁺)~1.310 MeVto ²³⁰Th kaeri.re.kr
Branching Ratio (β⁻)7.8%to ²³⁰U chemlin.orgresearchgate.net
Decay Energy (β⁻)~0.563 MeVto ²³⁰U kaeri.re.kr
Branching Ratio (α)0.0032%to ²²⁶Ac chemlin.orgmirdsoft.org
Decay Energy (α)~5.439 MeVto ²²⁶Ac chemlin.orgkaeri.re.kr

Excited Nuclear States and Level Scheme Characterization in this compound

The nuclear structure of this compound is primarily characterized by its ground state properties, as detailed in the subsequent section. While gamma rays are emitted during the decay of ²³⁰Pa to its daughter products, the specific excited nuclear states of this compound itself beyond its ground state are not extensively detailed in the provided search results. Research often focuses on the decay products' level schemes, such as those for ²³⁰Th and ²³⁰U scilit.com. The characterization of ²³⁰Pa's nuclear properties relies on experimental measurements of its decay radiation, including gamma-ray spectroscopy, which helps in understanding the transitions occurring during its decay process isotopes.govosti.govbnl.gov.

Nuclear Spin, Parity, and Magnetic Dipole Moment of this compound

The ground state of this compound has a well-defined nuclear spin and parity, which are fundamental properties reflecting the arrangement of nucleons within the nucleus.

Nuclear Spin and Parity: The spin and parity of the ground state of this compound are determined to be 2⁻ chemlin.orgiaea.orgkaeri.re.krperiodictable.com. This notation indicates a total angular momentum of 2 units and negative parity.

Magnetic Dipole Moment: The magnetic dipole moment (μ) for the ground state of ²³⁰Pa has been experimentally determined to be 2.0(2) nuclear magnetons (μN) iaea.orgkaeri.re.kr. This value is crucial for understanding the magnetic properties of the nucleus and is often predicted or verified by nuclear models.

Table 2: Nuclear Properties of this compound Ground State

PropertyValueUnitNotes
Nuclear Spin2- chemlin.orgkaeri.re.krperiodictable.com
Parity-- chemlin.orgkaeri.re.krperiodictable.com
Magnetic Dipole Moment2.0μN iaea.orgkaeri.re.kr

Isotonic and Isobaric Relationships Pertaining to this compound

This compound (Z=91, A=230) shares nuclear relationships with other nuclides based on their neutron and mass numbers.

Isotones: Nuclides with the same number of neutrons (N) are called isotones. For ²³⁰Pa, the neutron number is N = 230 - 91 = 139. Therefore, isotopes of other elements with 139 neutrons are its isotones. Examples include ²²²Bi, ²²³Po, ²²⁴At, ²²⁵Rn, ²²⁶Fr, ²²⁷Ra, ²²⁸Ac, and ²²⁹Th chemlin.org.

Isobars: Nuclides with the same mass number (A) are called isobars. For this compound, the mass number is 230. Therefore, all other nuclides with a mass number of 230 are its isobars. These include nuclides such as ²³⁰Bi, ²³⁰Po, ²³⁰At, ²³⁰Rn, ²³⁰Fr, ²³⁰Ra, ²³⁰Ac, ²³⁰Th, ²³⁰U, ²³⁰Np, ²³⁰Pu, and ²³⁰Am chemlin.orgchemlin.org.

Table 3: Isotonic and Isobaric Relationships with this compound

RelationshipNumberNuclides (Examples)
IsotonesN=139²²²Bi, ²²³Po, ²²⁴At, ²²⁵Rn, ²²⁶Fr, ²²⁷Ra, ²²⁸Ac, ²²⁹Th, ²³⁰Pa , ²³¹U, ²³²Np, ²³³Pu, ²³⁴Am, ²³⁵Cm, ²³⁶Bk, ²³⁷Cf chemlin.org
IsobarsA=230²³⁰Bi, ²³⁰Po, ²³⁰At, ²³⁰Rn, ²³⁰Fr, ²³⁰Ra, ²³⁰Ac, ²³⁰Th, ²³⁰Pa , ²³⁰U, ²³⁰Np, ²³⁰Pu, ²³⁰Am, ²³⁰Cm, ²³⁰Bk, ²³⁰Cf chemlin.orgchemlin.org

Compound Names

this compound

Advanced Production Methodologies for Protactinium 230

Nuclear Reaction Pathways for Protactinium-230 Synthesis

The synthesis of this compound is achieved through specific nuclear reactions where a target nucleus is bombarded with a high-energy particle, causing it to transmute into the desired isotope.

The most common and effective method for producing this compound is through the proton bombardment of natural Thorium-232 (²³²Th). researchgate.netresearchgate.net The primary reaction pathway is ²³²Th(p,3n)²³⁰Pa, where a proton (p) strikes a ²³²Th nucleus, causing the emission of three neutrons (3n) and resulting in the formation of a ²³⁰Pa nucleus. researchgate.netnih.gov This production route has been extensively studied and is favored due to its relatively high product yield compared to other methods, such as those using deuterons. researchgate.netresearchgate.net

Research conducted at facilities like the Los Alamos National Laboratory Isotope Production Facility (LANL-IPF) has focused on irradiating thorium metal targets with protons to produce ²³⁰Pa. osti.govnih.gov The excitation function for the ²³²Th(p,3n)²³⁰Pa reaction, which describes the probability of the reaction occurring as a function of proton energy, has a maximum around 20-25 MeV. researchgate.netresearchgate.net This makes the production of ²³⁰Pa feasible using commercial cyclotrons capable of delivering proton beams in this energy range. researchgate.netresearchgate.net Experimental measurements of the reaction's cross-section have been performed to determine the optimal energy for maximizing production. nih.gov

Table 1: Experimental Cross-Sections for the ²³²Th(p,3n)²³⁰Pa Reaction This table presents a selection of measured cross-section values for the proton-induced production of this compound from Thorium-232 at various proton energies. The data is compiled from experimental findings.

An alternative to proton bombardment is the use of deuterons (d), which are nuclei of deuterium. The relevant nuclear reaction is ²³²Th(d,4n)²³⁰Pa, where a deuteron (B1233211) strikes a ²³²Th target, leading to the emission of four neutrons (4n) and the creation of ²³⁰Pa. researchgate.netresearchgate.net

While viable, this method has generally been found to be less effective in terms of product yield when compared to the proton-induced reaction. researchgate.netresearchgate.net Comparative studies calculating the thick-target yield of the subsequent decay product, ²³⁰U, have shown that proton-based routes are preferable for maximizing production. researchgate.net Research groups have measured the cross-sections for the deuteron-induced reaction to evaluate its efficiency relative to proton irradiation. researchgate.net

Table 2: Experimental Cross-Sections for the ²³²Th(d,4n)²³⁰Pa Reaction This table shows selected measured cross-section values for the deuteron-induced production of this compound from Thorium-232.

Another production pathway involves using the long-lived isotope Protactinium-231 (²³¹Pa), which has a half-life of 32,760 years, as the target material. wikipedia.orgresearchgate.net This method can produce ²³⁰U directly via the ²³¹Pa(p,2n)²³⁰U reaction. researchgate.net While this route bypasses the need to produce ²³⁰Pa as an intermediary, the production of ²³⁰Pa itself is also possible from ²³¹Pa targets. However, the use of ²³¹Pa as a target material presents significant challenges, including its scarce availability and the complexities of handling a radioactive target material. researchgate.netnih.gov

Irradiation Targetry and Beam Parameters for this compound Production

The efficiency and viability of ²³⁰Pa production are heavily dependent on the design of the irradiation target and the precise control of the incident particle beam.

The standard target material for ²³⁰Pa production is natural thorium (¹⁰⁰% ²³²Th). nih.gov It is typically used in the form of thin metal foils. osti.govnih.gov The design of these targets must ensure they can withstand the intense heat and mechanical stress generated by the high-energy particle beam during irradiation. mdpi.com

In some experimental setups, thorium foils are hermetically sealed within a target capsule. mdpi.com For instance, preliminary production runs at LANL-IPF used thin thorium metal targets that were later removed from their cladding for chemical processing. osti.govlanl.gov After irradiation, the thorium target must be dissolved to allow for the chemical separation of the produced ²³⁰Pa from the bulk thorium and other fission or activation products. osti.govlanl.gov This dissolution is often achieved using a mixture of hydrochloric and hydrofluoric acids under gentle heating. lanl.gov

Optimizing the energy of the incident particles is critical for maximizing the yield of ²³⁰Pa while minimizing the production of unwanted isotopic impurities. imt-atlantique.fr For the ²³²Th(p,3n)²³⁰Pa reaction, the excitation function reaches its peak at a proton energy of approximately 20-25 MeV. researchgate.netresearchgate.net

Production runs often utilize a proton beam energy range of 15-30 MeV to effectively cover this peak. osti.govnih.gov For example, studies have measured production yields using proton energies up to 34 MeV. nih.gov Operating within this optimized energy window ensures the highest possible cross-section for the desired (p,3n) reaction, leading to a more efficient production of this compound. nih.govosti.gov Higher proton energies, such as those above 100 MeV, can also produce ²³⁰Pa as a byproduct of ²²⁵Ac production via spallation reactions, but this is not the primary production method. researchgate.netnih.gov

Irradiation Facility Capabilities and Experimental Design

The production of this compound (Pa-230) is primarily achieved through the irradiation of Thorium-232 (²³²Th) targets. This process relies on specialized irradiation facilities capable of delivering high-energy particle beams, such as protons or deuterons. lanl.govsci-hub.ru Facilities like the Isotope Production Facility (IPF) at Los Alamos National Laboratory (LANL) and the 88-Inch Cyclotron at Lawrence Berkeley National Laboratory (LBNL) are instrumental in this research. github.iogoogle.com

At LANL, irradiations have been performed using proton beams with energies specifically tuned for the ²³²Th(p,3n)²³⁰Pa reaction, with average energies documented at 19 ± 1 MeV, 24 ± 1 MeV, and 27 ± 1 MeV. lanl.gov The experimental design often involves thin thorium metal targets. lanl.gov Furthermore, commercial cyclotrons, such as the Cyclone 30 manufactured by IBA in Belgium, are capable of providing proton beams up to 30 MeV, making them suitable for the large-scale production of ²³⁰U via its parent, ²³⁰Pa. researchgate.netresearchgate.net

A common experimental setup for measuring production cross-sections is the stacked-foil technique. researchgate.neteuropa.euresearchgate.net This method involves a stack of thin target foils, typically made of natural thorium, interspersed with monitor foils and energy-degrading materials. github.io For instance, a target stack might consist of multiple thorium foils encapsulated in aluminum foils to prevent the loss of target material, with aluminum degrader plates placed between them to precisely reduce the beam energy for each subsequent foil. github.io This allows for the simultaneous measurement of reaction cross-sections over a range of energies in a single irradiation run. The energy of the particles as they pass through each foil in the stack is typically calculated using simulation codes like the Stopping and Range of Ions in Matter (SRIM). researchgate.neteuropa.euresearchgate.netosti.gov

The design of these experiments also considers the physical properties of the target and beam interaction. For example, SRIM simulations are used to predict factors like proton scattering and the lateral range of the beam through the target materials. osti.gov To account for potential losses in proton fluence from nuclear reactions within the aluminum degraders, uncertainties in production yield calculations are sometimes conservatively increased. osti.gov

Cross-Section Measurements and Reaction Yield Calculations for this compound

The efficient production of this compound is fundamentally linked to a thorough understanding of the nuclear reaction cross-sections and the resulting reaction yields. The primary production route involves irradiating a ²³²Th target with light charged particles, such as protons or deuterons, which induces a direct nuclear reaction to form ²³⁰Pa. nih.govscience.gov

The theoretical activity of the produced ²³⁰Pa at the End of Bombardment (EOB) can be calculated using a formula that incorporates several key parameters: the mass thickness of the target, Avogadro's number, the production cross-section for the specific reaction at a given beam energy, the intensity of the particle beam, the molar mass of the target atoms, the charge of the particle beam, the radioactive decay constant of the produced radionuclide, and the duration of the irradiation. lanl.gov

However, discrepancies have been observed between theoretically calculated yields and those measured experimentally. lanl.gov These differences highlight the critical need for precise and comprehensive cross-section measurements to refine production models and improve the accuracy of yield predictions. The International Atomic Energy Agency (IAEA) maintains a database of recommended cross-sections for reactions like ²³²Th(p,3n)²³⁰Pa, which are used to calculate expected yields. iaea.org

Experimental Determination of Production Cross-Sections

The experimental determination of production cross-sections for ²³⁰Pa is a meticulous process. As mentioned, the stacked-foil technique is a widely used method to measure the excitation function—the relationship between the cross-section and the energy of the incident particle—for reactions like ²³²Th(p,3n)²³⁰Pa. researchgate.neteuropa.euresearchgate.net

Following the irradiation of the target stack, the activity of the various radioisotopes produced in each foil is measured. This is typically accomplished using gamma-ray spectrometry, a technique that identifies and quantifies the gamma rays emitted during radioactive decay. researchgate.neteuropa.euresearchgate.net

Data from multiple experiments are often compiled and analyzed to establish a recommended cross-section curve. For the ²³²Th(p,3n)²³⁰Pa reaction, at least eleven datasets have been evaluated to create a comprehensive picture of the excitation function. iaea.org In some studies, experimental data from various sources are plotted and fitted with a polynomial equation, which then allows for the calculation of the cross-section at any specific proton energy within the measured range. lanl.gov Such analyses have revealed that the maximum of the excitation function for the ²³²Th(p,3n)²³⁰Pa reaction occurs at a proton energy of approximately 20 MeV. researchgate.netresearchgate.net

The following table presents a selection of experimentally measured cross-section data for the ²³²Th(p,3n)²³⁰Pa reaction from various studies.

Note: This table aggregates information from multiple sources which often provide ranges or specific points of interest rather than a complete dataset within this text. The cross-section is highly energy-dependent. Sources: researchgate.net, arxiv.org, lanl.gov

Predictive Modeling of Nuclear Reaction Yields

Alongside experimental measurements, predictive modeling plays a crucial role in estimating reaction yields and optimizing production parameters. Various nuclear reaction modeling codes are used to calculate theoretical cross-sections, which can then be compared with experimental data.

Codes such as EMPIRE II, EMPIRE 3, TALYS, PHITS, ALICE, and COH are frequently employed. github.ioresearchgate.neteuropa.eunih.govresearchgate.net The results from these models are often compared against both new experimental data and evaluated nuclear data libraries like the Tended Data for Nuclear Applications Library (TENDL). github.io

Comparisons have shown varied levels of agreement between different models and experimental results. For example, measured cross-sections for the ²³²Th(p,3n)²³⁰Pa reaction have shown good agreement with calculations from the EMPIRE II code. researchgate.neteuropa.euresearchgate.net Similarly, the EMPIRE 3 code, when accounting for deuteron breakup, has accurately modeled the ²³¹Pa(d,3n)²³⁰U reaction. researchgate.net

However, different codes can produce divergent results. One study found that for deuteron-induced reactions on thorium, PHITS and EMPIRE tended to underestimate experimental cross-sections, while TALYS and the TENDL library tended to overestimate them. github.io Transport models like PHITS and MCNP6 are also used to predict cross-sections over a wide energy range, showing reasonable agreement with measured data for product nuclei from irradiated ²³²Th targets. osti.gov These modeling tools are invaluable for designing isotope production targets and for interpolating or extrapolating cross-section values where experimental data is scarce. github.io

The following table summarizes some of the modeling codes used for predicting reaction yields relevant to this compound production.

Radiochemical Separation and Purification Strategies for Protactinium 230

Extraction Chromatography Techniques for Protactinium-230 Isolation

Extraction chromatography is a powerful and widely used technique for the separation of ²³⁰Pa. researchgate.net This method combines the selectivity of liquid-liquid extraction with the procedural simplicity of column chromatography. The process involves loading a solution containing the target radionuclide onto a column packed with a solid support that has been coated with a specific organic extractant. By carefully selecting the resin and the composition of the mobile phase, a sharp separation of protactinium from thorium and other contaminants can be achieved.

Several types of extraction chromatographic resins have proven effective for the isolation of this compound. The choice of resin is dictated by its selectivity for protactinium under specific acidic conditions, allowing it to be separated from bulk thorium and various fission products.

CL and DGA Resins: A common approach involves a two-step chromatographic process utilizing CL and DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resins. osti.govresearchgate.net The CL resin is initially used to separate protactinium and some contaminants like Niobium-95 (⁹⁵Nb) from the bulk thorium target matrix, which passes through the column in a high concentration hydrochloric acid (HCl) medium. osti.gov Following this initial separation, a DGA resin is employed for further purification, effectively removing remaining impurities such as ⁹⁵Nb. osti.gov This dual-column method has demonstrated high recovery yields and purity. osti.govacs.orgnih.gov

Sulfur-Based Resins (R₃P═S and DGTA): Novel sulfur-bearing extraction resins have also been successfully developed for the selective separation of protactinium. isotopes.govnih.gov These include a commercially available resin with a trialkylphosphine sulfide (B99878) (R₃P═S) functional group and a custom-synthesized diglycothioamide (DGTA) resin. isotopes.govnih.govosti.gov Both resins have shown excellent performance in selectively retaining protactinium from strong HCl solutions while allowing thorium and other interfering ions to pass through. isotopes.govosti.gov Research has reported high recovery yields and exceptional radiochemical purity using these sulfur-based resins. isotopes.govnih.govosti.gov

Table 1: Performance of Specific Resins in this compound Separation
Resin TypeSeparation PrincipleReported Recovery Yield of ²³⁰PaReported Radiochemical PurityPrimary Contaminant Removed
CL and DGA (in tandem)Initial separation of Pa from bulk Th on CL resin, followed by purification of Pa from ⁹⁵Nb on DGA resin. osti.govresearchgate.net93 ± 4% osti.gov>99% osti.govBulk Thorium, ⁹⁵Nb osti.gov
R₃P═S (trialkylphosphine sulfide)Selective retention of Pa from HCl media. isotopes.govosti.gov93 ± 4% isotopes.govnih.govosti.gov>99.5% isotopes.govnih.govosti.gov⁹⁵Nb isotopes.govnih.govosti.gov
DGTA (diglycothioamide)Selective retention of Pa from HCl media. isotopes.govosti.gov88 ± 4% isotopes.govnih.govosti.gov>99.5% isotopes.govnih.govosti.gov⁹⁵Nb isotopes.govnih.govosti.gov

The design of the chromatographic column and the elution sequence are critical for achieving a successful separation. Typically, small-volume columns are used for these no-carrier-added separations.

For the CL/DGA resin process, a typical procedure involves:

Loading: The dissolved thorium target in concentrated HCl (e.g., 10 M HCl) is loaded onto a CL resin column. Thorium and many fission products are not retained and are washed from the column. osti.gov

Elution from CL Resin: this compound, along with ⁹⁵Nb, is then stripped from the CL column using a mixture of moderately concentrated HCl and hydrofluoric acid (HF), for example, 4 M HCl/0.1 M HF. osti.gov

Loading onto DGA Resin: The solution containing ²³⁰Pa is evaporated and redissolved in nitric acid (e.g., 10 M HNO₃) before being loaded onto a DGA resin column. osti.gov

Final Elution: The DGA column is first washed with a lower concentration of nitric acid (e.g., 1 M HNO₃) to remove the ⁹⁵Nb impurity. Subsequently, the purified ²³⁰Pa is eluted using a solution like 4 M HCl/0.1 M HF. osti.gov

A similar principle applies to sulfur-based resins, where the target solution in strong HCl is loaded onto the column, impurities are washed away, and protactinium is later eluted with a specific acid mixture.

Optimization for High Radiochemical Purity and Recovery Yield of this compound

The overarching goal of the separation process is to achieve both high radiochemical purity and a high recovery yield of Pa-230. This requires careful optimization of the entire separation scheme.

Research has demonstrated that a combination of different chromatographic resins and elution schemes can lead to a radiochemical purity of Pa-230 exceeding 99.5%. nih.govacs.orgosti.govresearchgate.netlanl.govresearchgate.netresearchgate.netresearchgate.netscience.gov The primary remaining contaminant is typically Nb-95, which can be reduced to less than 0.5% of the total radioactivity. lanl.govlanl.gov

Recovery yields are also a critical parameter. Studies using sulfur-bearing extraction chromatographic resins have reported recovery yields of Pa-230 at 93 ± 4% with a commercially available R₃P=S type resin and 88 ± 4% with a custom-synthesized diglycothioamide (DGTA) resin. nih.govisotopes.govacs.orgosti.govresearchgate.netresearchgate.netscience.gov Another optimized process combining CL and DGA extraction chromatography resins also achieved a chemical yield of 93 ± 4%. lanl.gov

The development of rapid separation methods is also a key aspect of optimization, especially given the relatively short half-life of Pa-230 (17.4 days). acs.orgnih.govwikipedia.org A dual-column approach using an anion exchange resin followed by a DGA resin has been shown to be both simple and fast. acs.orgnih.gov

Table 1: Comparison of Separation Resins for this compound Purification

Resin TypeSeparation StepTypical Recovery Yield of Pa-230Key AdvantagesPrimary Contaminant
Strongly Basic Anion Exchanger Removal of bulk ThoriumNot specifiedEffective for initial Th separation google.comOther anionic complexes (e.g., Nb, Zr) google.com
R₃P=S type (CL Resin) Primary separation from Th and fission products93 ± 4% nih.govisotopes.govacs.orgosti.govresearchgate.netHigh recovery yield nih.govisotopes.govacs.orgosti.govresearchgate.netNiobium-95 nih.govacs.orgosti.govresearchgate.netlanl.gov
Diglycothioamide (DGTA) Resin Primary separation from Th and fission products88 ± 4% nih.govisotopes.govacs.orgosti.govresearchgate.netSelective for Protactinium nih.govisotopes.govacs.orgosti.govresearchgate.netNiobium-95 nih.govisotopes.govacs.orgosti.govresearchgate.net
DGA Resin Purification from Nb-95 and other contaminantsHigh (part of a multi-step process)Effective for removing Nb-95 lanl.govlanl.gov-

Radiochemical Behavior of this compound in Solution Chemistry

The solution chemistry of protactinium is notoriously complex and plays a crucial role in the success of its separation and purification. Its behavior is largely dictated by its tendency to hydrolyze and polymerize, and the stability of its oxidation states.

Hydrolysis and Polymerization Phenomena

Protactinium(V), the predominant oxidation state, exhibits a very high tendency to undergo hydrolysis in aqueous solutions. researchgate.net This process involves the reaction of Pa(V) ions with water molecules to form various hydroxy-oxide species. nih.gov These species can then polymerize, forming larger, often insoluble, colloids. researchgate.net This polymerization can lead to the "disappearing" of protactinium from solution as it adsorbs onto container surfaces and precipitates. researchgate.net

The control of hydrolysis and polymerization is therefore a critical aspect of handling protactinium in solution. This is typically achieved by working in strongly acidic solutions or by using complexing agents that keep the protactinium in a soluble, monomeric state.

Oxidation State Stability and Speciation Control

Protactinium can exist in several oxidation states, primarily +4 and +5. wikipedia.orgnih.gov In aqueous solutions, the +5 state is the most stable. researchgate.net The tetravalent state, Pa(IV), is unstable and readily oxidizes to Pa(V) unless strong reducing conditions are maintained. researchgate.net

The speciation of protactinium in solution—the actual chemical form in which it exists—is highly dependent on the composition of the solution, including the type and concentration of acids and other ligands present. For example, in hydrochloric acid, protactinium(V) forms various anionic chloro complexes, which is the basis for its separation using anion exchange resins. google.com In contrast, in the presence of fluoride (B91410) ions, it forms stable fluoro complexes. science.gov

Understanding and controlling the speciation of Pa-230 is fundamental to designing effective separation strategies. By carefully selecting the chemical conditions, chemists can manipulate the behavior of protactinium to achieve its separation from other elements. A review of protactinium's speciation highlights the complexation with various mineral and organic acids, which is essential for devising chromatographic separation methods. researchgate.netiaea.org

Table 2: Common Protactinium Species in Different Aqueous Media

MediumPredominant Oxidation StateCommon SpeciesRelevance to Separation
Strongly Acidic (low complexing anion) +5PaO(OH)₂⁺, PaO³⁺ researchgate.netProne to hydrolysis and polymerization researchgate.net
Concentrated HCl +5Anionic chloro complexes (e.g., [PaCl₆]⁻) google.comBasis for anion exchange separation google.com
HCl/HF mixtures +5Fluoro and chloro-fluoro complexesUsed for eluting Pa from columns lanl.gov
Nitric Acid +5Nitrate complexesUsed in DGA resin separation from Nb-95 lanl.gov

Analytical Characterization and Measurement of Protactinium 230

High-Resolution Gamma-Ray Spectroscopy for Protactinium-230 Quantification

High-resolution gamma-ray spectroscopy is a cornerstone technique for identifying and quantifying radionuclides based on the characteristic gamma rays they emit wikipedia.org. This method is vital for this compound analysis, allowing for precise determination of its presence and concentration in various samples.

High-purity Germanium (HPGe) detectors are the preferred choice for high-resolution gamma-ray spectroscopy due to their superior energy resolution compared to other detector types like Sodium Iodide (NaI(Tl)) scintillators epa.govortec-online.comresearchgate.net. HPGe detectors can distinguish between gamma rays with very closely spaced energies, which is crucial for complex spectra epa.govortec-online.com.

Detector Systems: HPGe detectors are semiconductor devices that operate at cryogenic temperatures (typically liquid nitrogen) to minimize thermal noise and maximize their performance epa.govirpa.netmirion.com. Their structure involves a p-i-n junction where incident gamma rays interact, producing electron-hole pairs that are collected by an applied electric field mirion.com. Modern HPGe systems are integrated with advanced electronics and sophisticated software for data acquisition and analysis epa.govnist.gov.

Calibration: Accurate quantification necessitates thorough calibration of the gamma-ray spectrometer. This involves two primary steps:

Energy Calibration: This establishes the relationship between the detected signal's channel number and the gamma-ray energy. It is performed using radioactive sources with well-known gamma-ray energies, such as ⁶⁰Co, ¹³⁷Cs, or ¹⁵²Eu wikipedia.orgirpa.netiaea.orgucdavis.edunipne.ro. Multiple calibration points across a wide energy range (e.g., 50 keV to 3.5 MeV) are used to create an energy-channel calibration curve, often a polynomial fit irpa.netiaea.orgnipne.ro.

Efficiency Calibration: This determines the detector's efficiency (the probability of detecting a gamma ray) as a function of energy. It is achieved by measuring known quantities of gamma-emitting radionuclides (certified reference materials) in geometries identical to the samples being analyzed irpa.netnist.goviaea.orgnist.govmirion.com. Efficiency calibration curves are essential for converting measured peak areas into absolute activities irpa.netnist.goviaea.org.

Once calibrated, the gamma-ray spectrum of a sample containing this compound is analyzed to identify and quantify the radionuclide.

Spectrum Analysis: Analysis involves identifying characteristic gamma-ray peaks corresponding to this compound's decay. While this compound itself has a relatively short half-life (17.4 days) wikipedia.orgchemlin.org, its decay products can also emit gamma rays. Software packages are used to perform peak fitting, deconvolution of overlapping peaks, and background subtraction to accurately determine peak areas wikipedia.orgepa.govirpa.netiaea.org. The intensity and energy of these gamma rays serve as a fingerprint for this compound.

Interference Mitigation: In complex samples, gamma spectra can be crowded with peaks from other radionuclides, including those present in the sample matrix or from background radiation wikipedia.orgepa.gov. Identifying and mitigating these interferences is critical. This can involve:

Using decay data: Knowledge of the specific gamma-ray energies and intensities emitted by this compound and potential interfering isotopes allows for selective peak analysis wikipedia.orgchemlin.org.

Advanced fitting algorithms: Sophisticated spectral analysis software can deconvolve overlapping peaks, separating the contributions of different radionuclides wikipedia.orgirpa.net.

Chemical separation: Pre-analysis chemical separation of this compound from other radionuclides can significantly simplify the spectrum and reduce interferences, although this is often more critical for alpha spectrometry.

This compound decays primarily via beta decay to Thorium-230 (92.2%) and Uranium-230 (7.8%), with a minor alpha decay branch to Actinium-226 (0.0032%) wikipedia.orgchemlin.org. The gamma rays associated with these decay chains, or directly from ²³⁰Pa, would be the target for analysis.

Alpha Spectrometry for Isotopic Purity and Decay Product Assessment

Alpha spectrometry is another crucial technique, particularly for assessing isotopic purity and identifying decay products, as it directly measures the alpha particles emitted during radioactive decay ortec-online.comwikipedia.orgwikipedia.org.

Detector Systems: Alpha spectrometry typically employs semiconductor detectors such as Passivated Implanted Planar Silicon (PIPS) detectors or Silicon Surface Barrier (SSB) detectors ortec-online.comhubspotusercontent-na1.netepic-crystal.commirion.comiaea.orgsquarespace.comdergipark.org.trnuclearsystem.com. PIPS detectors are favored for their high resolution, low background, low leakage current, and ruggedness, allowing for thin entrance windows that minimize energy loss and straggling of alpha particles hubspotusercontent-na1.netepic-crystal.commirion.comsquarespace.com. These detectors require a vacuum environment to prevent alpha particle attenuation by air ortec-online.com.

Calibration and Analysis: Similar to gamma spectroscopy, alpha spectrometers require energy and efficiency calibration using standard alpha-emitting sources ortec-online.comwikipedia.orgwikipedia.org. Alpha particles are mono-energetic, meaning they are emitted with specific, discrete energies, making them ideal for identification wikipedia.orgwikipedia.orgiaea.org. By analyzing the energy spectrum, one can identify this compound and its alpha-emitting decay products. This technique is also used to assess the isotopic purity of a sample by identifying any unwanted alpha-emitting contaminants ortec-online.com.

This compound's decay chain includes alpha emission from daughter products like ²²⁶Ac (from ²³⁰Pa's alpha decay), and potentially other alpha emitters if impurities are present or if it's part of a longer decay chain being studied.

Equilibrium Distribution Coefficient Measurements in Radiochemical Systems

The equilibrium distribution coefficient, often denoted as Kd or the distribution ratio (D), quantifies the partitioning of a solute between two immiscible phases at equilibrium savemyexams.commvpsvktcollege.ac.inchromatographyonline.comsolubilityofthings.com. In radiochemical systems, this measurement is vital for understanding and optimizing separation processes, such as solvent extraction or ion exchange, for this compound.

Methodology: Kd is typically measured using batch experiments where a known amount of the radionuclide is contacted with two immiscible phases (e.g., an aqueous solution and an organic solvent, or an aqueous solution and an ion-exchange resin) under controlled conditions (temperature, pH, concentration of complexing agents) until equilibrium is reached savemyexams.commvpsvktcollege.ac.inchromatographyonline.com. The concentration of the radionuclide in each phase is then measured, and the distribution coefficient is calculated as the ratio of concentrations in the two phases savemyexams.commvpsvktcollege.ac.inchromatographyonline.com.

Factors Influencing Kd: The distribution coefficient is influenced by various factors, including the chemical form of the radionuclide, the pH of the aqueous phase, the presence of complexing agents, temperature, and the specific properties of the phases involved savemyexams.commvpsvktcollege.ac.inchromatographyonline.comsolubilityofthings.commdpi.com. For Protactinium, its behavior in solution is strongly dependent on pH and the presence of complexing ligands, which affect its solubility and interaction with different phases wikipedia.org. Understanding these dependencies is crucial for designing efficient separation and purification protocols for this compound.

Radioanalytical Techniques for Process Monitoring and Quality Control

Radioanalytical techniques, including gamma and alpha spectrometry, are indispensable for process monitoring and quality control within the nuclear industry ortec-online.commdpi.comenergy.govmazums.ac.irslideshare.netepa.govdiva-portal.org. These methods ensure that nuclear materials are handled safely, that processes are operating as intended, and that products meet required specifications.

Process Monitoring: In nuclear fuel cycle operations, such as fuel reprocessing or waste management, real-time or near-real-time monitoring of radionuclide concentrations is essential. Gamma-ray and alpha-particle spectrometry can be employed to track this compound, its precursors, or its decay products at various stages of a process ortec-online.commdpi.comdiva-portal.org. For instance, gamma spectroscopy can monitor the presence of specific isotopes in process streams, while alpha spectrometry might be used for more detailed isotopic analysis after sample preparation ortec-online.commdpi.com.

Quality Control: Quality control (QC) in radiochemistry involves rigorous procedures to ensure the accuracy, precision, and reliability of analytical results energy.govmazums.ac.irepa.govresearchgate.net. For this compound analysis, QC measures include:

Instrument Calibration: Regular calibration of detectors and associated electronics using certified standards irpa.netnist.goviaea.orgucdavis.edunipne.ronist.govmirion.com.

Use of QC Samples: Analysis of blanks, control samples, spiked samples, and replicate samples to monitor analytical performance and identify potential biases or errors energy.govepa.gov.

Method Validation: Ensuring that the chosen analytical method is appropriate for the sample matrix and the radionuclide of interest, often involving comparison with reference methods or inter-laboratory studies energy.govmazums.ac.irepa.gov.

These techniques are fundamental for maintaining safety, security, and operational efficiency in facilities handling radioactive materials.

Theoretical Investigations and Nuclear Modeling Pertinent to Protactinium 230

Computational Simulations in Radiochemical Systems

Simulation of Particle-Matter Interactions (e.g., SRIM)

Simulations of particle-matter interactions are vital for understanding the behavior of radionuclides when subjected to energetic particles, a common scenario in nuclear physics research and isotope production. The Stopping and Range of Ions in Matter (SRIM) code is a widely utilized tool for such simulations, predicting how charged particles lose energy and penetrate materials.

Research involving Protactinium-230 frequently employs SRIM simulations in the context of its production via nuclear reactions, particularly the proton irradiation of Thorium-232 targets. These simulations aid in optimizing experimental conditions by predicting the energy loss and lateral straggling of incident protons as they traverse the target material. For instance, SRIM has been used to model the proton beam energy distribution through thorium targets, estimating the loss of protons due to scattering and their penetration depth osti.govlanl.gov. These calculations are essential for determining the optimal beam energy and target thickness to maximize the yield of 230Pa and its subsequent decay product, Uranium-230 nih.gov.

Table 6.3.1.1: SRIM Simulation Applications in this compound Production

Application AreaSimulation ToolKey Parameters ModeledRelevance to 230Pa ProductionSource(s)
Isotope Production OptimizationSRIMProton energy loss, range, lateral stragglingPredicts proton penetration and energy distribution in Thorium targets, aiding in optimizing beam energy and target thickness for maximizing 230Pa yield via reactions like 232Th(p,3n)230Pa. osti.govlanl.govnih.gov
Nuclear Reaction AnalysisSRIMStopping power, range of incident particlesProvides foundational data for understanding how incident particles interact with the target material, informing cross-section measurements and theoretical calculations for nuclear reaction modeling. nih.goviaea.orgnist.govresearchgate.net
Accelerator Beamline DesignSRIMParticle transport through materialsHelps in designing beamlines and targets for efficient production of radionuclides by understanding particle interactions with beamline components and target materials. msu.edu

The SRIM code itself is based on a quantum mechanical treatment of ion-atom collisions, allowing for the calculation of stopping powers and ranges for various ions in matter msu.edu. While specific SRIM output data for 230Pa interactions are not detailed in the provided search results, the methodology is established for calculating the energy deposition and penetration depth of particles in target materials, which is critical for nuclear transmutation and production studies.

Transport and Scavenging Models of Protactinium in Environmental Systems

Protactinium, including its shorter-lived isotopes like 230Pa, exhibits chemical behaviors that are of interest for understanding radionuclide transport and fate in various environmental compartments. Due to its short half-life, direct environmental studies of 230Pa are less common than for longer-lived isotopes such as 231Pa. However, the chemical properties of protactinium—its tendency to hydrolyze, polymerize, and adsorb strongly onto surfaces—are consistent across its isotopes and are key factors in its environmental behavior wikipedia.orgresearchgate.net.

Oceanic Systems: In marine environments, Protactinium isotopes, particularly 231Pa and its parent 230Th, are extensively used as geochemical tracers to study particle transport dynamics and reconstruct past ocean circulation eos.orggeotraces.orgcopernicus.orggeotraces.orggeotraces.orgresearchgate.netgeotraces.orgradioprotection.org. These studies rely on models that incorporate the concept of "scavenging," which refers to the removal of dissolved radionuclides from the water column by adsorption onto settling particles.

Scavenging Mechanisms: Protactinium isotopes are known to adsorb onto various types of marine particles. Authigenic iron/manganese hydroxides are identified as significant scavenging phases, along with biogenic particles like opal and organic matter, although the latter's role can vary geotraces.orggeotraces.orgresearchgate.net. The efficiency of scavenging is influenced by factors such as particle concentration, composition, and the chemical speciation of the radionuclide copernicus.orgresearchgate.netresearchgate.net.

Transport Models: Oceanographic models, often employing box models or general circulation models (e.g., NEMO-PISCES), simulate the distribution of 230Th and 231Pa by accounting for production from uranium decay, radioactive decay, advection (transport by currents), and scavenging by particles eos.orgcopernicus.orgresearchgate.netdntb.gov.uad-nb.info. These models help to understand the relative contributions of circulation and scavenging to observed radionuclide profiles and to estimate particle fluxes copernicus.orgresearchgate.netd-nb.info. The "boundary scavenging" concept, where enhanced scavenging occurs near ocean margins, is also a critical component in modeling protactinium distributions researchgate.netd-nb.info.

Terrestrial and Groundwater Systems: While less detailed information is available specifically for 230Pa in terrestrial and groundwater systems compared to oceanic studies, general principles of actinide transport are applicable.

Transfer and Partitioning: Radionuclides from the uranium and thorium decay chains, which include protactinium isotopes, are transferred through aquatic and terrestrial environments. This transfer is characterized by transfer coefficients that vary based on environmental and experimental factors iaea.org. Protactinium tends to partition more strongly to soil particles than to water, with higher ratios observed in loam soils and clays (B1170129) compared to sandy soils wikipedia.org.

Groundwater Transport Models: Models for radionuclide transport in groundwater and geological repositories consider the behavior of actinides. These models often incorporate decay chains, as the parent-daughter relationships can significantly influence the predicted transport behavior of all members of a chain mdpi.comiaea.org. Processes such as sorption, colloid formation, and solubility limits are crucial parameters in these models, defining the source term for radionuclide migration kns.org. Nanoparticle-facilitated transport in groundwater is also recognized as a factor that may influence radionuclide migration, necessitating its inclusion in predictive transport models nih.gov.

Although direct experimental data and specific models for 230Pa in terrestrial environments are limited due to its short half-life, its chemical properties as a protactinium isotope suggest that it would readily adsorb onto soil and sediment particles, influencing its mobility and transport in terrestrial and aquatic systems.

Non Clinical Research Applications of Protactinium 230 and Its Decay Chain

Fundamental Nuclear Physics and Spectroscopy Research utilizing Protactinium-230

This compound is an invaluable nuclide for fundamental research in nuclear physics and spectroscopy due to its complex decay scheme. It decays through three distinct modes: primarily via electron capture/beta-plus decay to Thorium-230 (²³⁰Th), with a smaller branch undergoing beta-minus decay to Uranium-230 (²³⁰U), and a very rare alpha decay to Actinium-226 (²²⁶Ac). wikipedia.orgchemlin.org This multifaceted decay provides a rich source of emissions for spectroscopic analysis, allowing researchers to study nuclear structure, decay energies, and the probabilities of different decay pathways.

High-purity germanium γ-ray spectroscopy is a key technique used to analyze the purity of ²³⁰Pa after its separation from irradiated targets. nih.govisotopes.gov These measurements are essential for characterizing the isotope and identifying any contaminants, such as Niobium-95 (⁹⁵Nb), which has similar chemistry to protactinium. nih.govisotopes.gov The precise measurement of gamma-ray energies and intensities from ²³⁰Pa and its daughters contributes to refining nuclear decay data and improving theoretical models of atomic nuclei.

Table 1: Nuclear Decay Properties of this compound

Decay Mode Daughter Nuclide Probability (%) Decay Energy (MeV)
EC/β+ ²³⁰Th 92.2(7) 1.311(3)
β- ²³⁰U 7.8(7) 0.559(5)
α ²²⁶Ac 0.0032(1) 5.4394(7)

Data sourced from ChemLin chemlin.org

Precursor for Radionuclide Generator Systems for Research Purposes

The most significant non-clinical application of this compound is its role as a precursor for radionuclide generator systems. wikipedia.orgchemlin.org A radionuclide generator is a device that provides a continuous supply of a short-lived daughter isotope from the decay of a longer-lived parent isotope. energy.gov In this context, ²³⁰Pa (half-life 17.4 days) decays to ²³⁰U (half-life 20.8 days). wikipedia.org This ²³⁰U can then serve as the parent in a subsequent generator system, making the initial production and separation of ²³⁰Pa the critical first step in a two-stage process to obtain other valuable research isotopes. researchgate.netenergy.gov The production of ²³⁰Pa is typically achieved by irradiating natural Thorium-232 (²³²Th) with protons in an accelerator. wikipedia.orgresearchgate.netmdpi.com

The ²³⁰U produced from the decay of ²³⁰Pa is the parent radionuclide in the Uranium-230/Thorium-226 (²³⁰U/²²⁶Th) generator system. energy.govappliedradiology.comisotopes.gov This generator is of high interest because the daughter isotope, ²²⁶Th (half-life 30.6 minutes), is a potent alpha-emitter. nih.gov The decay of ²²⁶Th initiates a rapid cascade of four more alpha-particle emissions from its short-lived daughters. energy.govisotopes.gov This delivery of multiple, high-energy alpha particles in a short timeframe is being investigated for its potential to destroy targeted cells, similar to other promising alpha-therapy isotopes like Actinium-225. appliedradiology.comisotopes.gov

The generator system allows for the repeated separation of the short-lived ²²⁶Th from its longer-lived parent, ²³⁰U. energy.govappliedradiology.com This provides researchers with a consistent supply of ²²⁶Th for studies into the development of next-generation radiopharmaceuticals. appliedradiology.com The U.S. Department of Energy Isotope Program, through institutions like Los Alamos National Laboratory, has developed these generators to make ²²⁶Th available to the research community via the National Isotope Development Center (NIDC). appliedradiology.com

Significant research has been directed toward improving the efficiency and usability of the ²³⁰U/²²⁶Th generator. A key development is the "reverse radionuclide generator," which employs a DGA (diglycolamide) extraction chromatography column. nih.gov In this system, a solution containing both ²³⁰U and its daughter ²²⁶Th is loaded onto the column. nih.gov The parent, ²³⁰U, is eluted first, allowing it to be isolated for reuse, while the desired daughter, ²²⁶Th, remains on the column. nih.gov The ²²⁶Th is then eluted in a citrate buffer solution, a chemical form that is suitable for direct use in biomedical research, minimizing time-consuming processing steps. nih.govbohrium.com

This reverse generator system has demonstrated high efficiency, with recovery of Thorium-226 greater than 96% and isolation of over 99.5% of the Uranium-230 parent for reuse. nih.gov Long-term evaluation over six weeks showed a consistent supply of ²²⁶Th with a high radionuclidic purity of over 99.5%. nih.gov Such advancements are crucial for providing a reliable and efficient supply of research-grade isotopes.

Table 2: Performance of a Reverse ²³⁰U/²²⁶Th Radionuclide Generator System

Performance Metric Result
Thorium-226 Recovery Yield >96%
Uranium-230 Parent Isolation >99.5%
Radionuclidic Purity of ²²⁶Th >99.5%
Primary Contaminant in Product ²³⁰U (<0.5%)

Data sourced from a study on a reverse generator system using a DGA column. nih.gov

Role in Advancing Radiochemical Separation Science

The production of ²³⁰Pa from proton-irradiated thorium targets presents a significant challenge in radiochemical separation. nih.govisotopes.govresearchgate.net The irradiated target contains the bulk thorium, the desired ²³⁰Pa, its decay product ²³⁰U, and a complex mixture of fission and activation products. nih.govresearchgate.net Developing methods to effectively isolate high-purity ²³⁰Pa from this matrix has become a driver for innovation in separation science, particularly in the field of actinide chemistry. uiowa.edunih.gov The unique and often unpredictable chemical behavior of protactinium, such as its tendency to hydrolyze and form colloids, makes it a particularly challenging element to work with, thus stimulating research into new separation principles. arxiv.org

Research into the purification of ²³⁰Pa has led to the development and application of novel separation agents and extraction chromatographic resins. nih.govisotopes.gov Scientists have explored sulfur-based resins, demonstrating their high selectivity for protactinium. nih.govisotopes.govresearchgate.net For instance, a commercially available resin of the R₃P=S type achieved a recovery yield of 93 ± 4% for ²³⁰Pa, while a custom-synthesized resin containing DGTA (diglycothioamide) yielded 88 ± 4%. nih.govisotopes.govresearchgate.net

Other materials, such as TEVA resin and anion-exchange resins, have also been optimized for the separation of uranium, thorium, and protactinium. nih.govacs.org A method using TEVA resin produced radiochemical recoveries exceeding 90% for uranium and thorium and 85% for protactinium. nih.gov Furthermore, a new chromatographic method using 1-octanol (B28484) adsorbed onto a solid support has proven effective for separating protactinium from neptunium, achieving a 99 ± 1% yield for Protactinium-233 (²³³Pa), a different isotope used as a tracer. uiowa.edu These studies expand the toolkit available to radiochemists for separating actinides.

Table 3: Recovery Yields of this compound Using Novel Extraction Resins

Resin Type Description ²³⁰Pa Recovery Yield (%) Radiochemical Purity (%)
R₃P=S type Commercially available sulfur-bearing resin 93 ± 4 >99.5
DGTA Custom-synthesized diglycothioamide resin 88 ± 4 >99.5

Data from studies on separating no-carrier-added ²³⁰Pa from irradiated thorium targets. nih.govisotopes.gov

The study of protactinium's chemistry is fundamental to broadening the understanding of actinide separation principles. Protactinium is an actinide with unique chemical properties that often diverge from other elements in the series. uiowa.edu Research has shown that protactinium is the only actinide element to be extracted into the organic phase (alcohols like 1-octanol) under certain acidic conditions, a behavior not observed for thorium, uranium, or neptunium. uiowa.edu

The separation of protactinium from elements with very similar chemistry, such as niobium, is particularly challenging and requires specialized techniques. nih.govosti.gov By developing and refining methods to isolate protactinium from complex mixtures—including bulk thorium targets and uranium-niobium alloys—scientists gain deeper insights into the subtle differences in complexation, hydrolysis, and extraction behavior among the actinides. nih.govarxiv.org This knowledge is critical not only for producing specific isotopes like ²³⁰Pa but also for applications in the nuclear fuel cycle and nuclear forensics. nih.govsciencenotes.org

Contribution to Environmental and Geochemical Tracer Studies

Protactinium isotopes, particularly the naturally occurring radionuclide Protactinium-231, serve as crucial tracers in marine geochemistry and paleoceanography. Their unique chemical properties and predictable production rates in the ocean provide invaluable insights into particle scavenging, deep ocean circulation, and sedimentary processes wikipedia.orgresearchgate.net. The study of these isotopes allows scientists to reconstruct past environmental conditions and understand the mechanisms driving ocean dynamics.

Insights into Oceanographic Scavenging Processes through Protactinium Isotopes

Oceanographic scavenging is the process by which particle-reactive elements are removed from the water column by adsorbing onto sinking particles. Protactinium-231 (²³¹Pa), along with Thorium-230 (²³⁰Th), is central to understanding this fundamental oceanic process copernicus.orgcolumbia.eduresearchgate.net.

Both ²³¹Pa and ²³⁰Th are produced throughout the ocean at a constant rate from the alpha decay of dissolved uranium isotopes—²³⁵U and ²³⁴U, respectively copernicus.orgcopernicus.org. While their parent uranium isotopes are soluble and evenly distributed in seawater, ²³¹Pa and ²³⁰Th are chemically reactive and readily attach to marine particles, which then sink and transfer them to the seafloor sediments columbia.edugeologyscience.ru.

A key distinction between the two isotopes is their particle reactivity. ²³⁰Th is more rapidly scavenged than ²³¹Pa. This difference results in significantly different oceanic residence times: approximately 20-40 years for ²³⁰Th compared to a much longer 80-200 years for ²³¹Pa copernicus.orgnih.gov. Because ²³¹Pa remains dissolved in the water column for a longer period, it can be transported over vast distances by ocean currents before being removed to the sediment nih.gov. This differential behavior, known as fractionation, is the foundation of their use as tracers for ocean processes geologyscience.ru.

The efficiency of scavenging is also influenced by the composition of the sinking particles. Different types of particles exhibit varying affinities for these isotopes. For instance, biogenic opal, derived from diatoms, has been shown to be particularly effective at scavenging ²³¹Pa, while iron and manganese oxides are also major scavenging phases for both isotopes columbia.edugeologyscience.ru. High particle fluxes, such as those found in productive ocean margins or the Southern Ocean, lead to more efficient, localized scavenging of both isotopes nih.govnih.gov.

Properties of Key Geochemical Tracer Isotopes
IsotopeParent IsotopeHalf-LifeOceanic Residence TimePrimary Application
Protactinium-231 (²³¹Pa)Uranium-235 (²³⁵U)32,760 years~100 - 200 yearsTracer for ocean circulation and paleo-productivity
Thorium-230 (²³⁰Th)Uranium-234 (²³⁴U)75,400 years~20 - 40 yearsPaired with ²³¹Pa as a circulation proxy; particle flux normalization

Applications in Paleoceanography and Paleoenvironmental Reconstruction using Protactinium/Thorium Ratios

The ratio of Protactinium-231 to Thorium-230 (²³¹Pa/²³⁰Th) preserved in marine sediments is one of the most powerful proxies used in paleoceanography to reconstruct past changes in ocean circulation researchgate.netscispace.comeos.orgsciencenotes.org.

The utility of this ratio stems from the constant production ratio of ²³¹Pa to ²³⁰Th in seawater, which is approximately 0.093 nih.gov. However, the ratio measured in the underlying sediments can deviate significantly from this value due to the lateral transport of the less-reactive ²³¹Pa by deep ocean currents nih.gov.

A prime example is the study of the Atlantic Meridional Overturning Circulation (AMOC), a major system of ocean currents that transports heat northward.

Strong AMOC: During periods of strong circulation, a significant amount of the ²³¹Pa produced in the North Atlantic is "exported" southward with the flow of North Atlantic Deep Water (NADW). This export leaves the North Atlantic basin depleted in ²³¹Pa, resulting in low sedimentary ²³¹Pa/²³⁰Th ratios (well below 0.093) geotraces.org.

Weak AMOC: Conversely, when the AMOC weakens, less ²³¹Pa is transported out of the basin. It remains in the North Atlantic for a longer duration, allowing more of it to be scavenged locally. This results in sedimentary ²³¹Pa/²³⁰Th ratios that are higher and closer to the production ratio of 0.093 researchgate.net.

Studies of sediment cores have used this principle to provide compelling evidence that the AMOC was substantially weaker during past cold periods, such as the Last Glacial Maximum and Heinrich Stadial 1, compared to the modern Holocene era researchgate.netgoldschmidt.infonih.gov. In some specific settings, the ²³¹Pa/²³⁰Th ratio can also reflect changes in biological productivity, as very high particle fluxes can lead to the rapid removal of both isotopes, driving the sedimentary ratio towards the production value regardless of circulation speed geologyscience.ru.

²³¹Pa/²³⁰Th Ratios and Inferred AMOC Strength
Climatic PeriodTypical North Atlantic Sedimentary ²³¹Pa/²³⁰Th RatioInferred AMOC State
Holocene (Modern)Low (< 0.093)Strong Circulation / ²³¹Pa Export
Last Glacial MaximumHigh (approaching 0.093)Weakened Circulation / Reduced ²³¹Pa Export
Heinrich Stadial 1High (approaching 0.093)Significantly Weakened Circulation

Radiochemical Analytical Methods for Environmental Protactinium Isotopes

The measurement of protactinium isotopes in environmental samples like marine sediments is analytically challenging due to their extremely low concentrations, often at the level of picograms or femtograms per gram of sample acs.org. This requires highly sensitive and precise radiochemical analytical methods.

The general workflow involves several key stages:

Sample Preparation: The process begins with the complete dissolution of the sediment or particulate sample, which often requires strong acids like hydrofluoric, nitric, and hydrochloric acid nih.govacs.org. A known amount of an artificial tracer isotope, such as ²³³Pa, is typically added at this stage (a technique called isotope dilution) to monitor and correct for chemical losses during the subsequent separation steps nih.goviaea.org.

Chemical Separation: A crucial step is the chemical separation and purification of protactinium from the sample matrix and other interfering elements, particularly uranium and thorium uiowa.eduepa.govnih.gov. This is most commonly achieved using ion exchange or extraction chromatography epa.gov. Modern methods often utilize specialized resins, such as TEVA resin, which show high selectivity for actinide elements. The process involves loading the dissolved sample onto a column packed with the resin and then selectively eluting different elements using specific acid mixtures nih.govresearchgate.net. For instance, thorium might be washed off with a strong acid, followed by the elution of protactinium with an acid-fluoride mixture, while uranium remains bound to the resin nih.gov.

Measurement: Once a purified fraction of protactinium is obtained, its isotopic composition is measured using highly sensitive mass spectrometry techniques. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a common method that allows for precise and accurate measurement of isotope ratios (e.g., ²³¹Pa/²³⁰Th) acs.org. In some applications, alpha spectrometry is also used, which measures the energy of alpha particles emitted during radioactive decay to quantify the isotopes uiowa.edu.

Recent advancements have focused on improving the efficiency and speed of these methods, such as developing new chromatography resins and laser ablation techniques that reduce sample preparation time, facilitating higher-resolution paleoenvironmental studies acs.orgresearchgate.net.

Challenges and Future Directions in Protactinium 230 Research

Enhancement of Production Yields and Radiochemical Purity

A primary challenge in the production of ²³⁰Pa is achieving high yields and exceptional radiochemical purity. The most common production route involves the proton or deuteron (B1233211) irradiation of natural thorium (²³²Th) targets. researchgate.netwikipedia.org The primary nuclear reactions are ²³²Th(p,3n)²³⁰Pa and ²³²Th(d,4n)²³⁰Pa. researchgate.net However, these reactions also co-produce other protactinium isotopes, such as ²²⁹Pa and ²³¹Pa, and a variety of fission products and activation products, which complicates the purification process. osti.gov

Challenges in Production and Purity:

Competing Reactions: Proton irradiation of thorium can lead to various nuclear reactions, creating a cocktail of isotopes that are chemically similar and difficult to separate. For instance, reactions like ²³²Th(p,4n)²²⁹Pa and ²³²Th(p,2n)²³¹Pa produce isotopic impurities. osti.gov

Fission Products: The bombardment of thorium targets also induces fission, generating a wide array of radioactive contaminants that must be meticulously removed. nih.govisotopes.gov

Low Yield of Desired Daughter Isotope: A significant limitation is that only about 7.8% of ²³⁰Pa decays to the desired ²³⁰U, with the majority undergoing beta decay to Thorium-230 (²³⁰Th). wikipedia.orgnih.gov This inherent branching ratio means that large initial quantities of ²³⁰Pa are necessary to produce sufficient ²³⁰U.

Future Directions for Enhancement:

Optimization of Irradiation Parameters: Future research will focus on optimizing proton beam energies and target thickness to maximize the cross-section of the ²³²Th(p,3n)²³⁰Pa reaction while minimizing competing reactions. researchgate.net Studies have investigated the optimal energy range, with the excitation function's maximum being around 20 MeV, which is accessible with commercial cyclotrons. researchgate.net

Advanced Targetry: Development of novel thorium target designs that can withstand high beam currents and facilitate efficient heat dissipation is crucial for increasing production yields.

Isotopic Enrichment: While costly, the use of isotopically enriched target materials could significantly reduce the formation of unwanted byproducts, leading to higher radiochemical purity of the final ²³⁰Pa product.

Preliminary production runs at facilities like the Los Alamos National Laboratory Isotope Production Facility (LANL-IPF) have demonstrated the feasibility of producing ²³⁰Pa with high radiochemical purity (>99%) using thin thorium targets and proton beams of 15-30 MeV. osti.gov

Parameter Finding/Direction Significance
Production Reaction ²³²Th(p,3n)²³⁰Pa is the most effective reaction in terms of product yield compared to deuteron-induced reactions. researchgate.netresearchgate.netGuides the choice of particle accelerators for production.
Optimal Proton Energy The maximum of the excitation function is around 20 MeV. researchgate.netAllows for up-scaled production using accessible commercial cyclotrons.
Achieved Purity Radiochemical purity of >99.5% has been achieved. nih.govisotopes.govacs.orgDemonstrates the feasibility of producing ²³⁰Pa suitable for medical generator systems.
Primary Contaminant Niobium-95 (⁹⁵Nb) is often the main radioactive contaminant due to its similar chemistry to protactinium. nih.govisotopes.govacs.orgHighlights the need for specific separation chemistries targeting niobium removal.

Development of Novel and Efficient Separation Chemistries

The separation of no-carrier-added ²³⁰Pa from the bulk thorium target and numerous fission and activation products presents a significant chemical challenge. isotopes.govacs.org The chemistry of protactinium is complex; it readily hydrolyzes and adsorbs to surfaces, making its manipulation in solution difficult. isoflex.com Furthermore, its chemical similarity to other elements produced during irradiation, particularly niobium (Nb), necessitates the development of highly selective separation techniques. osti.govnih.gov

Current Separation Methods and Challenges:

Solvent Extraction and Ion Exchange: Traditional methods often involve multiple steps of solvent extraction and ion exchange chromatography. tandfonline.comosti.gov While effective, these can be time-consuming, which is a drawback when dealing with the 17.4-day half-life of ²³⁰Pa. nih.govacs.org

Chemical Similarity to Niobium: The pentavalent states of protactinium and niobium exhibit similar chemical behavior, making their separation particularly challenging. osti.govresearchgate.net

Future Directions and Novel Chemistries:

Extraction Chromatography: Research has focused on developing novel extraction chromatographic resins for more efficient and selective separation.

Sulfur-Based Resins: Novel sulfur-bearing resins, such as those with R₃P=S type functional groups and diglycothioamide (DGTA) custom resins, have shown high selectivity for protactinium. nih.govisotopes.govbohrium.com These have achieved recovery yields of 93 ± 4% and 88 ± 4%, respectively, with a radiochemical purity of >99.5%. nih.govisotopes.govbohrium.com

DGA Resins: A dual-column approach using an anion exchange column followed by a DGA (N,N,N',N'-tetra-n-octyldiglycolamide) resin column has been demonstrated for the rapid separation of ²³⁰U and ²³⁰Pa from irradiated thorium. acs.org

Streamlined Processes: The development of simple, rapid, and automatable separation methods is a key goal. A recently developed dual-column method allows the entire process, from target dissolution to shipment of the daughter ²³⁰U, to be completed in just three days with a high recovery yield. acs.org

Liquid-Liquid Extraction: Studies on liquid-liquid extraction using extractants like 1-octanol (B28484) have shown promise for the selective isolation of ²³⁰Pa from irradiated thorium, especially when combined with masking agents to handle interfering ions. tandfonline.com

Separation Technique Resin/Extractant Recovery Yield of ²³⁰Pa Key Features
Extraction ChromatographyR₃P=S type commercial resin93 ± 4% nih.govisotopes.govacs.orgHigh selectivity for protactinium.
Extraction ChromatographyDGTA (diglycothioamide) resin88 ± 4% nih.govisotopes.govacs.orgCustom synthesized resin with good performance.
Dual-Column ChromatographyAnion Exchange (MP-1) & DGA resin96 ± 3% (for daughter ²³⁰U) acs.orgRapid method allowing for fast processing.
Liquid-Liquid Extraction1-OctanolNot specifiedSelective isolation from bulk thorium. tandfonline.com

Advancements in Nuclear Data and Theoretical Predictions for Protactinium-230

Accurate and comprehensive nuclear data for ²³⁰Pa are essential for optimizing its production and for predicting the yields of its decay products. This includes precise measurements of its half-life, decay modes, branching ratios, and the energy and intensity of its gamma-ray emissions.

Current State of Nuclear Data:

Half-life: The accepted half-life of ²³⁰Pa is 17.4 days. wikipedia.orgwikipedia.orgchemlin.org

Decay Modes: ²³⁰Pa decays primarily through beta-plus decay (electron capture) to ²³⁰Th (~92%) and beta-minus decay to ²³⁰U (~7.8%). researchgate.netwikipedia.orgnih.gov It also has a very rare alpha decay mode to Actinium-226 (²²⁶Ac) (~0.0032%). wikipedia.org

Challenges and Future Directions:

Precision Measurement: While the primary decay modes are known, continuous refinement of the branching ratios through high-precision gamma-ray spectroscopy is necessary for accurate calculations of ²³⁰U yield.

Cross-Section Data: More precise experimental data on the production cross-sections for the ²³²Th(p,3n)²³⁰Pa reaction across a range of proton energies are needed to improve theoretical models and production planning. researchgate.net

Theoretical Modeling: Advancements in nuclear modeling are required to better predict the production of ²³⁰Pa and co-produced impurities. These models are crucial for designing irradiation experiments and for estimating the final purity of the product. The increasing sensitivity of spectroscopic techniques is driving progress in understanding the atomic and nuclear properties of actinides. mdpi.com

Nuclear Property Value/Mode Reference
Half-life 17.4 days wikipedia.orgwikipedia.orgchemlin.org
Primary Decay Mode Beta-plus (electron capture) to ²³⁰Th wikipedia.org
Branching Ratio (to ²³⁰Th) ~92% wikipedia.org
Secondary Decay Mode Beta-minus to ²³⁰U wikipedia.org
Branching Ratio (to ²³⁰U) ~7.8% researchgate.netnih.gov
Tertiary Decay Mode Alpha decay to ²²⁶Ac wikipedia.org
Branching Ratio (to ²²⁶Ac) ~0.0032% wikipedia.org

Exploration of New Non-Clinical Research Paradigms Utilizing this compound

Beyond its role as a generator for medically relevant isotopes, ²³⁰Pa itself is largely unexplored in other scientific fields due to its scarcity, high radioactivity, and short half-life. isoflex.comnih.gov Current uses for protactinium isotopes are almost exclusively for basic scientific research. isoflex.comnih.gov

Potential Future Research Areas:

Nuclear Forensics and Geochronometry: While longer-lived protactinium isotopes like ²³¹Pa are used in geochronometry and nuclear forensics to date materials and trace geological processes, the short half-life of ²³⁰Pa limits its direct use in these areas. nih.govrsc.orgbritannica.com However, understanding its production pathways from thorium could have applications in the characterization of materials from the thorium fuel cycle. berkeley.edu

Fundamental Actinide Chemistry: The availability of purified ²³⁰Pa provides opportunities to study the fundamental coordination and solution chemistry of this rare actinide. nih.gov Such studies are essential for improving separation and purification techniques and for advancing our general understanding of actinide science, which is crucial for nuclear fuel cycle development and waste management. llnl.gov

Tracer Studies: In controlled laboratory settings, ²³⁰Pa could potentially be used as a short-lived tracer to study chemical and physical processes where the unique properties of protactinium are of interest.

The primary driver for ²³⁰Pa research remains its role as the parent of ²³⁰U. However, as production and separation methods improve, making the isotope more accessible, new avenues for fundamental and applied research may emerge, further solidifying the importance of continued investigation into this unique chemical element.

Q & A

Q. What are the key nuclear properties of Protactinium-230, and how do they influence experimental design?

this compound (Pa-230) has a half-life of 17.4 days, decaying via α-emission to Uranium-230 (U-230) . Its short half-life necessitates rapid synthesis and purification to minimize decay losses during experiments. For detection, high-purity germanium (HPGe) γ-ray spectroscopy is commonly employed to confirm radiochemical purity (>99.5%) and identify contaminants like Niobium-95 (95Nb) . Experimental timelines must account for decay correction and prompt analysis to ensure data validity.

Q. How is this compound synthesized for laboratory use?

Pa-230 is produced via proton irradiation of thorium (Th) targets, generating no-carrier-added (NCA) isotopes. The process involves:

  • Bombarding Th with protons to induce nuclear reactions.
  • Separating Pa-230 from Th and fission products (e.g., 95Nb) using sulfur-based extraction chromatographic resins (e.g., R3P=S or DGTA resins) .
  • Validating yields via γ-spectroscopy, with typical recovery rates of 93% ± 4% (R3P=S resin) and 88% ± 4% (DGTA resin) .

Advanced Research Questions

Q. What methodological challenges arise in isolating this compound from irradiated thorium targets, and how are they addressed?

Key challenges include:

  • Co-contamination with 95Nb : Due to similar chemical behavior, 95Nb persists even after separation. Mitigation involves optimizing hydrochloric acid (HCl) concentrations during chromatography to maximize Pa selectivity .
  • Decay losses : Rapid processing (<2 half-lives) is critical. Automated separation systems and pre-optimized resin protocols reduce time delays .
  • Yield reproducibility : Batch-to-batch variability in resin performance requires rigorous quality control, including equilibrium distribution coefficient measurements for Pa, Th, and U in HCl media .

Q. How do researchers resolve discrepancies in reported neutron cross-section data for this compound?

Historical neutron cross-section measurements for Pa-230 (e.g., slow neutron fission) faced limitations due to rushed experimental conditions and detector calibration issues . Modern approaches include:

  • Replicating experiments under controlled conditions : Using monoenergetic neutron sources and high-resolution detectors.
  • Statistical meta-analysis : Comparing data across studies to identify systematic errors.
  • Theoretical modeling : Leveraging nuclear codes like TALYS to validate empirical results .

Q. What role does this compound play in targeted alpha therapy (TAT) research, and what are the methodological considerations?

Pa-230 is a precursor to U-230, a promising α-emitter for TAT. Key steps include:

  • Daughter isotope retention : Ensuring U-230 remains bound to targeting vectors (e.g., antibodies) by optimizing chelation chemistry.
  • Dosimetry calculations : Accounting for Pa-230’s decay chain and tissue-specific α-particle ranges using Monte Carlo simulations .
  • In vivo stability tests : Monitoring biodistribution and off-target effects in preclinical models via γ-imaging of co-eluted contaminants (e.g., 95Nb) .

Methodological Notes

  • Decay Correction : Use the formula A=A0eλtA = A_0 \cdot e^{-\lambda t}, where λ=ln(2)/t1/2\lambda = \ln(2)/t_{1/2}, to adjust activity measurements for Pa-230 decay during experiments .
  • Contaminant Mitigation : Employ gradient elution in chromatography to separate Pa-230 from 95Nb, leveraging differences in HCl affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.